

# DGY-06-116: A Technical Guide to the Covalent Inhibition of Src Kinase

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | DGY-06-116 |           |  |  |  |
| Cat. No.:            | B8146624   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DGY-06-116**, a potent and selective irreversible covalent inhibitor of Src kinase. **DGY-06-116** was developed through a structure-based design approach, hybridizing the promiscuous covalent kinase probe SM1-71 with the Src inhibitor dasatinib.[1][2][3] This compound targets a non-conserved cysteine (Cys277) in the P-loop of Src, leading to sustained inhibition of its signaling pathway.[4][5] This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological and experimental pathways.

## **Core Concepts and Mechanism of Action**

Src, a non-receptor tyrosine kinase, is a critical regulator of various cellular processes, including proliferation, differentiation, motility, and adhesion.[6] Its dysregulation is implicated in the development and progression of numerous cancers.[7] **DGY-06-116** was designed to offer improved selectivity over existing multi-targeted Src inhibitors like dasatinib and bosutinib by covalently binding to Cys277 on the P-loop of Src.[5]

The covalent interaction is facilitated by an acrylamide warhead on **DGY-06-116**.[5] X-ray cocrystal structures reveal that for the covalent bond to form, the P-loop of the kinase must undergo a conformational change, specifically a "kinking" motion.[1][2] While the covalent bond formation itself is a relatively slow process, **DGY-06-116** also exhibits strong reversible binding to Src, which is crucial for its overall high potency.[1][7] This strong initial non-covalent



interaction allows sufficient time for the P-loop to adopt the necessary conformation for the irreversible covalent reaction to occur.[1][2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **DGY-06-116** and related compounds from biochemical and cellular assays.



| Compound                                                                     | Target    | IC50 (nM)               | Assay<br>Conditions                                         | Reference    |
|------------------------------------------------------------------------------|-----------|-------------------------|-------------------------------------------------------------|--------------|
| DGY-06-116                                                                   | Src       | 2.6                     | 1-hour incubation, cell-free mobility shift assay           | [1][7][8][9] |
| DGY-06-116                                                                   | Src C280S | Comparable to wild-type | 1-hour incubation, cell-free mobility shift assay           | [1][7]       |
| NJH-01-111<br>(non-covalent<br>analog)                                       | Src       | 5.3                     | 1-hour<br>incubation, cell-<br>free mobility shift<br>assay | [1][7]       |
| SM1-71                                                                       | Src       | 26.6                    | 1-hour<br>incubation, cell-<br>free mobility shift<br>assay | [1][7]       |
| Bosutinib                                                                    | Src       | 9.5                     | Not specified                                               | [1][7]       |
| DGY-06-116                                                                   | FGFR1     | 8340                    | Not specified                                               | [8]          |
| Table 1: In Vitro Biochemical Activity of DGY- 06-116 and Control Compounds. |           |                         |                                                             |              |



| Cell Line                                                    | Cancer Type                                | GR50 (μM) | Assay<br>Conditions   | Reference |
|--------------------------------------------------------------|--------------------------------------------|-----------|-----------------------|-----------|
| H1975                                                        | Non-Small Cell<br>Lung Cancer<br>(NSCLC)   | 0.3       | 72-hour incubation    | [4][8]    |
| HCC827                                                       | Non-Small Cell<br>Lung Cancer<br>(NSCLC)   | 0.5       | 72-hour<br>incubation | [4][8]    |
| MDA-MB-231                                                   | Triple-Negative<br>Breast Cancer<br>(TNBC) | 0.3       | 72-hour<br>incubation | [4][8]    |
| Table 2: Cellular Antiproliferative Activity of DGY- 06-116. |                                            |           |                       |           |

| Parameter                                                  | Value                 | Dosing                                   | Species | Reference |
|------------------------------------------------------------|-----------------------|------------------------------------------|---------|-----------|
| Half-life (T1/2)                                           | 1.29 hours            | 5 mg/kg,<br>intraperitoneal<br>injection | B6 mice | [4][8]    |
| Area Under the<br>Curve (AUC)                              | 12746.25<br>min·ng/mL | 5 mg/kg,<br>intraperitoneal<br>injection | B6 mice | [4][8]    |
| Table 3: In Vivo Pharmacokinetic Parameters of DGY-06-116. |                       |                                          |         |           |

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the Src signaling pathway, the mechanism of **DGY-06-116** covalent inhibition, and a typical experimental workflow for evaluating such inhibitors.





Click to download full resolution via product page

#### Caption: Simplified Src signaling pathway.



Click to download full resolution via product page



Caption: Mechanism of covalent inhibition of Src by **DGY-06-116**.



Click to download full resolution via product page

Caption: General experimental workflow for inhibitor characterization.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the characterization of **DGY-06-116** are provided below.

#### In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay measures the phosphorylation of a peptide substrate by Src kinase to determine inhibitor potency (IC50).

· Reagents and Materials:



- Purified human Src kinase domain (wild-type and C280S mutant).
- Fluorescently labeled peptide substrate.
- ATP and MgCl2.
- DGY-06-116 and control compounds dissolved in DMSO.
- Assay buffer (e.g., HEPES, Brij-35, DTT).
- Microcapillary electrophoresis platform (e.g., PerkinElmer LabChip® EZ Reader).

#### Procedure:

- Prepare a reaction mixture containing Src kinase, the fluorescent peptide substrate, and the inhibitor (DGY-06-116 or control) at various concentrations in the assay buffer.
- Incubate the mixture for a defined period (e.g., 1 hour) at room temperature to allow for inhibitor binding.[7]
- Initiate the kinase reaction by adding a solution of ATP and MgCl2.
- Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at room temperature.
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Analyze the reaction mixture using a microcapillary electrophoresis platform. The instrument separates the phosphorylated product from the unphosphorylated substrate based on charge and size differences.
- Quantify the amount of phosphorylated product.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

## Cellular Antiproliferation Assay (GR50 Determination)

This assay assesses the effect of **DGY-06-116** on the growth of cancer cell lines.



- Reagents and Materials:
  - Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231).[8]
  - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
  - DGY-06-116 stock solution in DMSO.
  - Cell viability reagent (e.g., CellTiter-Glo®).
  - 96-well microplates.
- Procedure:
  - Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
  - $\circ$  Treat the cells with a serial dilution of **DGY-06-116** (e.g., 0.01 to 10  $\mu$ M) for 72 hours.[8] Include a DMSO-only vehicle control.
  - After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
  - Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
  - Normalize the data to the vehicle-treated control cells.
  - Plot the normalized cell growth against the logarithm of the drug concentration and calculate the GR50 value, which represents the concentration at which the growth rate is inhibited by 50%.

## Cellular Target Engagement (Western Blot for p-Src)

This method confirms that **DGY-06-116** inhibits Src signaling within cells by measuring the phosphorylation of Src at tyrosine 416 (p-SrcY416), a marker of its active state.

- Reagents and Materials:
  - Cancer cell lines (e.g., H1975, HCC827).[4][5]



#### DGY-06-116.

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: anti-p-Src (Y416) and anti-total-Src.
- Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
- HRP-conjugated secondary antibodies.
- SDS-PAGE gels and Western blotting apparatus.
- Chemiluminescence detection reagent.

#### Procedure:

- Culture cells to approximately 80% confluency.
- Treat the cells with DGY-06-116 (e.g., 1 μM) or DMSO vehicle for a specified time (e.g., 2 hours).[5][8]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescence reagent and an imaging system.



- Strip the membrane and re-probe for total Src and a loading control to ensure equal protein loading.
- Quantify the band intensities to determine the reduction in p-Src levels relative to total Src and the loading control.[4]

#### Conclusion

**DGY-06-116** is a highly potent and selective covalent inhibitor of Src kinase that demonstrates significant promise.[4][5] Its unique mechanism, involving both strong reversible binding and subsequent irreversible covalent modification of Cys277, leads to sustained inhibition of Src signaling in both in vitro and in vivo settings.[1][4] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working on Src-targeted therapies, enabling further investigation into the therapeutic potential of this and similar covalent inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Structure and Characterization of a Covalent Inhibitor of Src Kinase [frontiersin.org]
- 2. Structure and Characterization of a Covalent Inhibitor of Src Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src family kinase Wikipedia [en.wikipedia.org]
- 7. Structure and Characterization of a Covalent Inhibitor of Src Kinase PMC [pmc.ncbi.nlm.nih.gov]



- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [DGY-06-116: A Technical Guide to the Covalent Inhibition of Src Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146624#dgy-06-116-covalent-inhibition-of-src-kinase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com